Product packaging for Ethyl 8-(4-fluorophenyl)-8-oxooctanoate(Cat. No.:CAS No. 898792-76-2)

Ethyl 8-(4-fluorophenyl)-8-oxooctanoate

Cat. No.: B1325859
CAS No.: 898792-76-2
M. Wt: 280.33 g/mol
InChI Key: OOMSAHDJCGZEKE-UHFFFAOYSA-N
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Description

Contextual Significance of Fluoro-Containing Organic Compounds in Chemical Synthesis

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry and materials science to modulate a compound's properties. mdpi.com The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com Consequently, a significant portion of modern pharmaceuticals and agrochemicals contain at least one fluorine atom. The presence of the 4-fluorophenyl group in Ethyl 8-(4-fluorophenyl)-8-oxooctanoate is therefore a deliberate design element aimed at leveraging these beneficial effects.

Overview of β-Keto Ester Functionalities in Synthetic Chemistry

β-Keto esters are highly valuable intermediates in organic synthesis due to their dual functionality. mdpi.com The presence of both a ketone and an ester group allows for a wide range of chemical transformations. The active methylene (B1212753) group situated between the two carbonyls is readily deprotonated to form a stabilized enolate, which can participate in a variety of carbon-carbon bond-forming reactions. This reactivity makes β-keto esters key precursors in the synthesis of a diverse array of cyclic and acyclic compounds.

Research Trajectory of this compound and Related Analogues

While specific, in-depth research exclusively focused on this compound is not extensively documented in publicly available literature, the research trajectory can be inferred from studies on closely related analogues. Scientific investigations into similar long-chain β-keto esters often revolve around their potential as precursors for heterocyclic compounds and other complex molecular scaffolds. Analogues with different substitution patterns on the phenyl ring or variations in the alkyl chain length are frequently synthesized to explore structure-activity relationships in various contexts, including medicinal chemistry and materials science. The synthesis of such compounds is often achieved through methods like the Friedel-Crafts acylation. nih.govnih.gov

Scope and Objectives of Academic Investigations concerning this compound

Academic investigations into this compound and its analogues are typically driven by several key objectives. A primary goal is the development of efficient and scalable synthetic routes to these molecules. Researchers also aim to thoroughly characterize their chemical and physical properties, including their spectroscopic data. A significant aspect of the research involves exploring the reactivity of the β-keto ester functionality within these specific molecular frameworks, with an eye toward their application as building blocks in the synthesis of novel compounds with potential biological activity or material properties. The fluorinated phenyl group, in particular, suggests a focus on applications where metabolic stability and enhanced binding interactions are desirable.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21FO3 B1325859 Ethyl 8-(4-fluorophenyl)-8-oxooctanoate CAS No. 898792-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 8-(4-fluorophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FO3/c1-2-20-16(19)8-6-4-3-5-7-15(18)13-9-11-14(17)12-10-13/h9-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMSAHDJCGZEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645516
Record name Ethyl 8-(4-fluorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-76-2
Record name Ethyl 4-fluoro-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(4-fluorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 8 4 Fluorophenyl 8 Oxooctanoate and Its Structural Analogues

Targeted Synthesis of the Octanoate (B1194180) Carbon Chain with Terminal Fluoro-Phenyl Ketone Moiety

The core structure of Ethyl 8-(4-fluorophenyl)-8-oxooctanoate consists of an eight-carbon ester chain (octanoate) functionalized with a ketone at the 8-position, which is in turn attached to a 4-fluorophenyl group. The synthesis of this target molecule can be approached by first building the carbon backbone and then introducing the specific aromatic group.

The construction of a long-chain keto-ester like an 8-oxooctanoate can be achieved through several synthetic routes. One common strategy involves the use of dicarboxylic acids or their derivatives. For instance, a mono-esterified dicarboxylic acid, such as ethyl hydrogen adipate, can be converted to its acid chloride and subsequently reacted with an appropriate organometallic reagent in a coupling reaction. Another approach is the acylation of a suitable enolate. For example, the enolate of a six-carbon ester could be acylated with a two-carbon electrophile. Furthermore, ring-opening reactions of cyclic precursors, such as cycloheptanone, followed by oxidation and esterification, can provide access to the linear eight-carbon chain with a ketone at one end.

The introduction of the 4-fluorophenyl ketone is a critical step. A primary method for achieving this is the Friedel-Crafts acylation. In this reaction, a long-chain acyl halide or anhydride, such as 8-chloro-8-oxooctanoate, can be reacted with fluorobenzene (B45895) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the desired aryl ketone.

Alternatively, organometallic reagents are highly effective. A Grignard reagent (4-fluorophenylmagnesium bromide) or an organolithium reagent (4-fluorophenyllithium) can be prepared from 4-bromofluorobenzene and reacted with a suitable electrophile, such as the acid chloride of ethyl hydrogen suberate (an eight-carbon dicarboxylic acid monoester), to yield the target molecule. These methods offer high selectivity for the formation of the carbon-carbon bond between the aromatic ring and the carbonyl group.

Condensation Reactions in the Synthesis of Fluoro-Oxo-Esters

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds and are particularly relevant for creating α,β-unsaturated carbonyl compounds, which are versatile intermediates.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active methylene (B1212753) compound reacts with an aldehyde or ketone in the presence of a weak base. wikipedia.org This reaction is highly effective for synthesizing α,β-unsaturated ketones and esters. researchgate.net Specifically, the reaction between 4-fluorobenzaldehyde (B137897) and ethyl acetoacetate (B1235776), catalyzed by a weak base like piperidine (B6355638), is a well-established method for producing ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate. researchgate.net The active methylene group in ethyl acetoacetate is deprotonated by the base, forming a nucleophilic enolate that attacks the carbonyl carbon of the aldehyde. wikipedia.org A subsequent dehydration step yields the conjugated enone product. wikipedia.org The reaction conditions, including the choice of catalyst and solvent, are important for optimizing the yield. thermofisher.com For instance, using piperidine and trifluoroacetic acid in benzene under reflux is a documented procedure for this transformation. researchgate.net

Reactant 1Reactant 2Catalyst/ConditionsProduct
4-FluorobenzaldehydeEthyl AcetoacetatePiperidine, Trifluoroacetic acid, Benzene, RefluxEthyl 2-(4-fluorobenzylidene)-3-oxobutanoate researchgate.net
4-FluorobenzaldehydeEthyl CyanoacetateDABCO, [HyEtPy]Cl-H₂OEthyl 2-cyano-3-(4-fluorophenyl)acrylate rsc.org
2-MethoxybenzaldehydeThiobarbituric acidPiperidine, Ethanol (B145695)Enone charge transfer complex wikipedia.org

Beyond the Knoevenagel reaction, other base-catalyzed condensations are crucial for synthesizing oxo-esters. The Claisen condensation, for example, involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. This pathway is essential for elongating carbon chains and introducing the ketone functionality. Aldol-type condensations, catalyzed by either base or acid, involve the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then be dehydrated. wikipedia.org These reactions are versatile tools for building the carbon backbones of complex molecules. The choice of base is critical; strong bases can induce self-condensation of aldehydes or ketones, while weaker bases, typically amines, are preferred for reactions like the Knoevenagel condensation. wikipedia.orgorganicreactions.org

Multi-Component Reactions (MCRs) for Heterocyclic Ring Formation Utilizing Oxo-Butanoate Precursors

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. beilstein-journals.orgresearchgate.netresearcher.life These reactions are valued for their high atom economy, simplicity, and ability to rapidly generate molecular diversity. beilstein-journals.org

Oxo-butanoate precursors, such as the ethyl 2-aryl-3-oxobutanoates produced from Knoevenagel condensations, are excellent substrates for MCRs aimed at synthesizing heterocyclic rings. researchgate.net A classic example is the Biginelli reaction, which is used to synthesize dihydropyrimidines. In a typical Biginelli reaction, an aldehyde (like 4-bromobenzaldehyde), a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea are condensed, often under acidic catalysis, to form a substituted dihydropyrimidine. mdpi.com This one-pot synthesis demonstrates the power of MCRs to construct complex heterocyclic frameworks from simple, readily available precursors. mdpi.com Such reactions are pivotal in medicinal chemistry for creating libraries of compounds for biological screening. nih.gov

Reaction TypeReactant AReactant BReactant CResulting Heterocycle
Biginelli Reaction4-BromobenzaldehydeEthyl AcetoacetateThioureaDihydropyrimidine-2-thione derivative mdpi.com
Hantzsch Pyridine SynthesisAldehydeEthyl AcetoacetateAmmonia (B1221849)Dihydropyridine (B1217469)
Gewald ReactionCarbonyl Compoundα-cyanoesterElemental SulfurThiophene

One-Pot Syntheses of Fluoro-Substituted Heterocycles from Keto-Esters

One-pot cascade reactions represent a highly efficient strategy for the synthesis of complex heterocyclic structures from relatively simple starting materials like β-keto esters. rsc.org This approach minimizes waste and simplifies purification by avoiding the isolation of intermediates. organic-chemistry.org For instance, a "green" and highly efficient one-pot triple cascade has been developed for the synthesis of medicinally relevant heterocycles such as pyridazinones and dihydropyrimidinones. rsc.org This method involves a Claisen–decarboxylation, an electrophilic reaction, and subsequent heterocyclization. rsc.org

Another example involves the use of tribromoisocyanuric acid as an efficient brominating agent for the one-pot synthesis of thiazole (B1198619) derivatives from β-keto esters. organic-chemistry.org This protocol involves the α-mono-halogenation of the keto ester in an aqueous medium, followed by a reaction with thioureas. organic-chemistry.org The versatility of this method is demonstrated by its successful application to produce a range of substituted thiazoles. organic-chemistry.org Similarly, one-pot condensations of ketones, aldehydes, and hydrazine (B178648) monohydrochloride can readily form pyrazoline intermediates, which can then be oxidized in situ to afford a wide variety of pyrazoles in very good yields. organic-chemistry.org

The synthesis of indazole derivatives can be achieved via a [3 + 2] cycloaddition of in situ generated benzyne with diazo compounds derived from keto-esters. orgsyn.org This approach allows for the formation of 1H-indazoles with ester and ketone functionalities. orgsyn.org Furthermore, versatile alkenylative cyclization methods have been developed for the one-pot synthesis of various N-heterocycles, including pyrrolidine and piperidine ring systems. rsc.org

Starting MaterialsReaction TypeProductReference
β-Keto esters, Aldehydes, etc.Triple Cascade (Claisen-decarboxylation, electrophilic reaction, heterocyclization)Pyridazinones, dihydropyrimidinones rsc.org
β-Keto esters, Thioureasα-mono-halogenation, CondensationThiazole derivatives organic-chemistry.org
Ketones, Aldehydes, HydrazineCondensation, in situ OxidationPyrazoles organic-chemistry.org
o-Silylaryl triflates, Diazo compounds[3+2] CycloadditionIndazoles orgsyn.org
Halogenated secondary amides, AlkenesDehydrative coupling, Reductive cyclizationN-heterocycles (pyrrolidines, piperidines) rsc.org

Influence of Catalytic Systems (e.g., Triethylamine, Metal Catalysts) on MCR Efficiency

The efficiency of multicomponent reactions (MCRs) is significantly influenced by the choice of catalyst. Both base catalysts, like triethylamine, and various metal catalysts have been shown to effectively promote these reactions, often leading to high yields and selectivity.

Triethylamine, a simple and inexpensive organic base, has been effectively used as a catalyst in one-pot, three-component reactions. For example, it catalyzes the synthesis of pyrano[2,3-d]pyrimidine derivatives from aromatic aldehydes, ethyl cyanoacetate, and barbituric acid in aqueous ethanol. researchgate.net This method is environmentally friendly and provides good to excellent yields (69-94%) for a range of aromatic aldehydes. researchgate.net

Transition metal catalysts, particularly copper complexes, are widely employed in MCRs for the synthesis of heterocyclic compounds. nih.govbeilstein-journals.org Copper(II) triflate (Cu(OTf)2) is a notable catalyst due to its dual role as both a metal catalyst and a Lewis acid. nih.govbeilstein-journals.org This dual activity is often synergistic and crucial for the success of many reactions. nih.govbeilstein-journals.org For instance, Cu(OTf)2 has been used in the synthesis of β-amino ketone and β-amino ester derivatives. nih.govbeilstein-journals.org The unique reactivity of Cu(OTf)2 is highlighted by the fact that it can rarely be replaced by other copper salts to achieve the same results. nih.govbeilstein-journals.org

The combination of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, has emerged as a powerful strategy. princeton.edu This approach merges the bond-forming capabilities of transition metals with the activation of substrates through photoinduced electron transfer. princeton.edu

Catalyst SystemReaction TypeKey AdvantagesReference
TriethylamineOne-pot, three-component synthesis of pyrano[2,3-d]pyrimidinesEnvironmentally friendly, inexpensive, good to excellent yields researchgate.net
Copper(II) triflate (Cu(OTf)2)Multicomponent synthesis of heterocyclesDual activity (metal catalyst and Lewis acid), high efficiency nih.govbeilstein-journals.org
Metallaphotoredox (Photoredox + Transition Metal)Various bond-forming reactionsEnables novel reactivity and bond disconnections princeton.edu

Biocatalytic Approaches in the Synthesis of Chiral Fluoro-Oxo-Esters and Derivatives

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for the synthesis of chiral molecules. Enzymes and microorganisms are increasingly utilized for the asymmetric synthesis of fluorinated compounds, including chiral fluoro-oxo-esters.

Enzymatic Methods for Enantioselective Transformations (e.g., Reduction)

Enzyme-catalyzed enantioselective reductions of ketones and keto esters are a popular method for producing chiral building blocks for biologically active compounds. nih.gov Oxidoreductases, such as alcohol dehydrogenases (ADHs), are particularly useful for the asymmetric reduction of prochiral ketones to optically pure secondary alcohols. nih.govnih.gov

For example, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been shown to catalyze the enantioselective reduction of a wide range of prochiral ketones and β-keto esters. nih.gov This enzyme exhibits high enantioselectivity across its substrate range. nih.gov Other enzymes, such as those from Lactobacillus brevis (LBADH) and Candida parapsilosis (CPCR), can also be used for the enantioselective reduction of various ketones. nih.gov The choice of enzyme can even allow for the synthesis of either the (R)- or (S)-enantiomer of the corresponding alcohol. nih.gov

The asymmetric reduction of carbonyl compounds using baker's yeast (Saccharomyces cerevisiae) is a well-established method for preparing chiral alcohols with moderate to high enantiomeric excess. researchgate.net This method has been successfully applied to the reduction of a series of β-keto esters. researchgate.net

Utilization of Microorganisms in Fluorinated Keto-Ester Synthesis

Whole-cell biocatalysis using microorganisms provides a practical approach for the synthesis of chiral compounds. Various microorganisms have been screened for their ability to reduce carbonyl compounds. For instance, strains of Agromyces have been shown to reduce both aliphatic and aromatic α-keto esters. researchgate.net

The search for novel enzymes with desired activities continues to be a major focus in redox biocatalysis. nih.gov The broad substrate specificities and tolerance to high temperatures and organic solvents of many enzymes make them favorable biocatalysts for chiral alcohol synthesis. nih.gov The biomimetic transamination of fluorinated β-keto esters to the corresponding β-amino acids represents another important application of biocatalytic methods in the synthesis of fluorinated compounds. researchgate.net

BiocatalystTransformationSubstrate ScopeKey FeaturesReference
(S)-1-phenylethanol dehydrogenase (PEDH)Enantioselective reductionProchiral ketones, β-keto estersHigh enantioselectivity nih.gov
Lactobacillus brevis ADH (LBADH), Candida parapsilosis carbonyl reductase (CPCR)Enantioselective reductionSubstituted acetylenic ketonesAccess to both (R)- and (S)-enantiomers nih.gov
Baker's yeast (Saccharomyces cerevisiae)Asymmetric reductionβ-keto estersWell-established, moderate to high ee researchgate.net
Agromyces strainsReductionAliphatic and aromatic α-keto estersWhole-cell biocatalysis researchgate.net

Photocatalytic and Transition-Metal-Catalyzed Reactions in Oxo-Ester Synthesis

The synergy between photocatalysis and transition metal catalysis has opened up new avenues for organic synthesis, enabling the construction of complex molecules under mild reaction conditions. jocpr.com This combined approach allows for the generation of multiple reactive intermediates and the execution of distinct bond-forming processes in a controlled manner. jocpr.com

Transition metal catalysis is a cornerstone of organic synthesis, and its combination with light irradiation can dramatically alter reaction outcomes and provide access to novel synthetic pathways. acs.orgresearchgate.net Transition metal complexes can act as standalone photocatalysts, absorbing visible light to participate in catalytic bond formation. researchgate.net This is distinct from photoredox catalysis where the photocatalyst does not typically directly participate in the bond-forming step. researchgate.net

Light-Mediated Carbon-Carbon Bond Forming Reactions

Visible light-promoted photoredox catalysis has proven to be a mild and powerful tool for activating organic molecules through single-electron transfer (SET) processes. rsc.org This activation strategy enables the formation of carbon-carbon bonds, which is a fundamental transformation in organic synthesis. acs.orgresearchgate.netvanderbilt.edu

The merger of photoredox catalysis with transition metal catalysis, termed metallaphotoredox catalysis, has become a mainstay in synthetic methodology. princeton.edu This approach combines the ability of transition metals to facilitate bond formation with the capacity of photocatalysis to generate reactive intermediates from simple starting materials. princeton.edu For instance, the hydroformylation, or oxo synthesis, is an industrial process that utilizes transition metal catalysts to add a formyl group and a hydrogen atom across a carbon-carbon double bond, forming aldehydes which are precursors to many other functional groups. wikipedia.org

Recent research has also demonstrated the synthesis of ketones and mono-fluorinated ketones via boron enolates, which are formed by the substitution of esters with benzylboronic esters and can be trapped with an electrophilic fluorinating agent under photocatalytic conditions. chemrxiv.org

Catalytic SystemReaction TypeKey FeaturesReference
Orthogonal Photoredox and Transition Metal CatalysisVarious bond-forming reactionsPrecise control over selectivity, streamlined synthetic routes jocpr.com
Transition Metal Complexes as Standalone PhotocatalystsCatalytic bond formationDirect participation of the metal complex in both light absorption and catalysis researchgate.net
Metallaphotoredox CatalysisCarbon-carbon and carbon-heteroatom bond formationMerges the strengths of photoredox and transition metal catalysis for novel reactivity princeton.edu
Visible Light Photoredox CatalysisCarbon-carbon bond formationMild reaction conditions, activation via single-electron transfer rsc.org

Metal Carbene Insertions and C-H Functionalization Strategies with Diazo-Keto-Esters

The functionalization of unactivated carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis due to its potential for atom economy and for streamlining the synthesis of complex molecules. Transition-metal-catalyzed carbene insertion into C-H bonds has emerged as a powerful method to achieve this goal. dicp.ac.cn Diazo compounds, particularly α-diazo-β-keto-esters, are excellent precursors for generating the reactive metal carbene intermediates required for these transformations. dicp.ac.cnlongdom.org

The general mechanism involves the reaction of a diazo-keto-ester with a transition metal catalyst, typically based on rhodium, copper, or iron, which leads to the extrusion of dinitrogen gas (N₂) and the formation of a transient metal carbene species. dicp.ac.cnnih.gov This highly reactive intermediate can then undergo an intramolecular insertion into a C-H bond, leading to the formation of a new C-C bond and the construction of a cyclic structure. While often referred to as C-H insertion, the mechanism for aromatic C-H functionalization generally involves electrophilic addition of the metal carbene to the aromatic ring, followed by a 1,2-proton migration. researchgate.net

The reactivity and selectivity of these insertion reactions can be finely tuned by modifying the catalyst, the solvent, and the electronic properties of the diazo compound. dicp.ac.cn For instance, different metal catalysts can favor insertion into different types of C-H bonds (e.g., primary vs. secondary vs. tertiary, or aliphatic vs. aromatic). The use of chiral catalysts can also enable the enantioselective synthesis of complex molecules. rsc.orgorganic-chemistry.org

In the context of synthesizing analogues of this compound, an intramolecular C-H functionalization could be envisioned. Starting from a suitable diazo-keto-ester precursor, a metal-catalyzed reaction could facilitate the formation of a new ring system along the aliphatic chain, providing access to a diverse range of structurally complex analogues. Research has demonstrated the successful application of rhodium- and palladium-based catalysts for intramolecular C-H functionalization of α-diazo-β-dicarbonyl compounds to construct various heterocyclic and carbocyclic scaffolds. researchgate.net

CatalystDiazo Substrate TypeC-H Bond TypeProduct TypeRef.
Rhodium(II) Acetateα-Diazo-β-keto-esterAromatic C-HDihydroquinolinone researchgate.net
Copper(I)/Chiral Ligandα-Aryl-α-diazoesterB-H (in boranes)α-Boryl ester rsc.org
Iron(III) Chlorideα-DiazoacetateC(sp)–C(sp³)Alkyne-substituted quaternary center nih.gov
Palladium(II) Acetateα-Diazo-γ-aminoesterAromatic C-HTetrahydroquinoline researchgate.net

Diazo Transfer Reactions for Functionalization of Oxo-Ester Scaffolds

To utilize the powerful C-H insertion chemistry described above, one must first synthesize the requisite diazo-keto-ester precursor. Diazo transfer reactions are the most common and efficient methods for this purpose, allowing for the direct conversion of a carbonyl compound with an adjacent active methylene group into a diazocarbonyl compound. researchgate.netmdpi.com For molecules like this compound, which possess a keto group, functionalization of the α-position to the ketone (the C7 position) via a diazo transfer reaction is a key strategic step.

This transformation typically involves reacting a β-keto-ester substrate with a diazo transfer reagent in the presence of a base. mdpi.com The base deprotonates the active methylene group between the two carbonyls, and the resulting enolate anion attacks the diazo transfer reagent. Subsequent steps lead to the formation of the α-diazo-β-keto-ester and a sulfonamide byproduct. A variety of sulfonyl azides, such as 4-acetamidobenzenesulfonyl azide (p-ABSA) and trifluoromethanesulfonyl azide (TfN₃), are commonly employed as diazo transfer reagents. mdpi.comnih.gov

The efficiency of the diazo transfer reaction makes it a highly practical method for preparing the necessary precursors for metal carbene chemistry on a laboratory scale. mdpi.com This approach effectively transforms a relatively simple oxo-ester scaffold into a versatile diazo intermediate, ready for further structural elaboration.

Generation and Reactivity of Diazo Intermediates from Oxo-Esters

The generation of α-diazo-β-keto-esters from their corresponding β-keto-ester precursors is a well-established process. The amine-catalyzed diazo transfer reaction is a particularly efficient method. mdpi.com For example, the reaction of a β-keto-ester with 4-acetamidobenzenesulfonyl azide (p-ABSA) in the presence of an amine base like tert-butylamine can provide the desired α-diazo-β-keto-ester in high yields. mdpi.com

Once generated, these diazo intermediates exhibit a rich and diverse reactivity profile. researchgate.netnih.gov While they are often used as precursors to metal carbenes, they can also participate in a wide range of other transformations, including:

Cycloaddition Reactions: Diazo compounds can act as 1,3-dipoles in cycloaddition reactions with various dipolarophiles like alkenes and alkynes to form heterocyclic compounds. nih.govnih.gov

Wolff Rearrangement: Under thermal, photochemical, or metal-catalyzed conditions, α-diazoketones can undergo rearrangement to form a ketene, which can then be trapped by nucleophiles to yield carboxylic acids, esters, or amides. researchgate.net

Ylide Formation: Reaction of a diazo compound with a heteroatom-containing species (e.g., sulfides, ethers, amines) can lead to the formation of an ylide, which can then undergo subsequent rearrangements or reactions. longdom.orgnih.gov

Alkylation: Stabilized diazo reagents can be used for the O-alkylation of carboxylic acids, a reaction that can proceed even in aqueous environments. nih.govnih.gov

The stability of α-diazo-β-keto-esters is generally higher than that of simpler diazomethanes due to the electron-withdrawing effects of the two adjacent carbonyl groups, which delocalize the electron density of the diazo carbon. researchgate.net This enhanced stability makes them easier to handle and purify, contributing to their widespread use in organic synthesis.

Diazo Transfer ReagentBaseSubstrate TypeProductYield RangeRef.
4-Acetamidobenzenesulfonyl azide (p-ABSA)tert-Butylamineβ-Keto-esterα-Diazo-β-keto-ester81-96% mdpi.com
Trifluoromethanesulfonyl azide (TfN₃)Triethylamineβ-Hydroxyenoneα-Diazo-β-diketone94% nih.gov
Imidazole-1-sulfonyl azideDBU, CuSO₄α-Azido acid derivativeDiazo compound- nih.gov
o-Nitrobenzenesulfonyl azide (o-NBSA)AminePrimary AmineAzide- researchgate.net

Applications in Structural Diversification

The diazo intermediates generated from oxo-ester scaffolds are exceptionally versatile building blocks for structural diversification. The ability to convert a β-keto-ester into a diazo compound opens up a multitude of synthetic pathways to create diverse and complex molecular architectures from a common precursor.

Beyond the C-H insertion reactions previously discussed, these intermediates are pivotal in multicomponent reactions. For example, a rhodium-catalyzed reaction can generate an oxonium ylide from a diazo ester and an alcohol; this ylide can then be trapped by an imine to form α-hydroxy-β-aminoesters. nih.gov This strategy allows for the rapid assembly of complex products from three simple starting materials.

Furthermore, the choice of catalyst can direct the reactivity of the diazo-keto-ester down different pathways. For instance, a tunable system has been developed where rhodium catalysts can selectively promote either intramolecular aromatic C-H functionalization or a Wolff rearrangement of an α-diazo-β-keto-ester precursor, leading to completely different molecular scaffolds. researchgate.net This catalytic control is crucial for achieving synthetic efficiency and diversity.

Other applications include:

Cyclopropanation: The reaction of metal carbenes derived from diazo compounds with olefins is one of the most reliable methods for synthesizing cyclopropane rings, which are important structural motifs in many bioactive molecules. nih.gov

Synthesis of Heterocycles: Diazo compounds are widely used in the synthesis of various nitrogen- and oxygen-containing heterocycles such as pyrazoles, triazoles, and oxazoles through cycloaddition or rearrangement cascades. nih.gov

Homologation Reactions: The reaction of diazo esters with ketones, catalyzed by a chiral Lewis acid, can lead to the enantioselective synthesis of β-keto-esters containing an all-carbon quaternary center. organic-chemistry.org

By leveraging the rich chemistry of diazo intermediates derived from oxo-esters, chemists can access a vast chemical space of structural analogues of molecules like this compound, enabling the exploration of structure-activity relationships and the development of new chemical entities.

Chemical Reactivity and Reaction Mechanisms of Ethyl 8 4 Fluorophenyl 8 Oxooctanoate

Ketone Reactivity in the 8-Oxooctanoate Moiety

The ketone carbonyl group is a primary site of reactivity in the molecule. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and the adjacent α-carbon possesses acidic protons, leading to enolate formation and subsequent reactions.

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the ketone is sp² hybridized and electrophilic due to the polarization of the carbon-oxygen double bond. This allows for nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. ncert.nic.inmasterorganicchemistry.comlibretexts.org This intermediate is then typically protonated to yield an alcohol. Aldehydes are generally more reactive than ketones in nucleophilic additions for both steric and electronic reasons. ncert.nic.in

Common nucleophilic addition reactions applicable to the ketone in Ethyl 8-(4-fluorophenyl)-8-oxooctanoate include:

Reduction: Hydride reagents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone to a secondary alcohol, forming Ethyl 8-hydroxy-8-(4-fluorophenyl)octanoate. NaBH₄ is generally not strong enough to reduce the ester group, allowing for chemoselectivity. libretexts.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the ketone and the ester. harvard.edu

Grignard Reactions: Organometallic reagents such as Grignard reagents (R-MgBr) add to the ketone to form a tertiary alcohol after an acidic workup. For example, reaction with methylmagnesium bromide would yield Ethyl 8-hydroxy-8-(4-fluorophenyl)-8-methyl-octanoate. youtube.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), often catalyzed by a base, results in the formation of a cyanohydrin, where a cyano group and a hydroxyl group are attached to the original carbonyl carbon. ncert.nic.in

Table 1: Examples of Nucleophilic Addition Reactions at the Ketone Carbonyl
ReagentNucleophileProduct Type
Sodium Borohydride (NaBH₄)Hydride (H⁻)Secondary Alcohol
Methylmagnesium Bromide (CH₃MgBr)Methyl Anion (CH₃⁻)Tertiary Alcohol
Hydrogen Cyanide (HCN) / KCNCyanide (CN⁻)Cyanohydrin

Alpha-Carbon Reactivity and Enolization Pathways

The carbon atom adjacent to the ketone carbonyl group (the α-carbon, specifically C-7 in the octanoate (B1194180) chain) is reactive. masterorganicchemistry.com The protons attached to this α-carbon are acidic because the resulting conjugate base, an enolate, is stabilized by resonance, delocalizing the negative charge onto the electronegative oxygen atom of the carbonyl group. vanderbilt.edulibretexts.org

This molecule is a β-keto ester, meaning the α-carbon is positioned between two carbonyl groups (the ketone and the ester). This positioning significantly increases the acidity of the α-protons (pKa ≈ 9-11), making them readily removable by common bases like alkoxides (e.g., sodium ethoxide). msu.eduyoutube.com

The formation of the enolate is a critical step that opens up several reaction pathways:

Keto-Enol Tautomerism: The compound exists in equilibrium between its keto form and its enol form, a process known as tautomerism. This interconversion can be catalyzed by either acid or base. masterorganicchemistry.com

Alkylation: The enolate is a potent nucleophile and can react with electrophiles like alkyl halides in an Sₙ2 reaction. This allows for the introduction of alkyl groups at the α-carbon, a key step in synthetic sequences like the acetoacetic ester synthesis. youtube.com

Aldol (B89426) and Claisen Condensations: As an enolate, the molecule can act as a nucleophile, attacking the carbonyl group of another molecule (like an aldehyde or ketone in an Aldol reaction) or another ester molecule (in a Claisen condensation). vanderbilt.edulibretexts.org

Ester Functional Group Transformations (e.g., Transesterification, Selective Hydrolysis, Reduction)

The ethyl ester functional group can also undergo several important transformations.

Transesterification: This is the process of exchanging the ethyl group of the ester with an alkyl group from a different alcohol. The reaction is typically catalyzed by an acid or a base. bohrium.comresearchgate.net For β-keto esters, this transformation is often efficient and can be selective, proceeding through an enol intermediate. nih.gov This allows for the synthesis of a variety of different esters of 8-(4-fluorophenyl)-8-oxooctanoic acid from the parent ethyl ester. researchgate.netrsc.org

Selective Hydrolysis: Under controlled acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid: 8-(4-fluorophenyl)-8-oxooctanoic acid. pearson.com Saponification, or base-promoted hydrolysis, is a common method. Careful selection of reaction conditions is necessary to prevent side reactions at the ketone.

Reduction: As mentioned, strong reducing agents like LiAlH₄ will reduce the ester to a primary alcohol, forming 8-(4-fluorophenyl)octane-1,8-diol (assuming the ketone is also reduced). harvard.edu Chemoselective reduction of the ester in the presence of the ketone is challenging but can sometimes be achieved with specific reagents like aluminum hydride acting on the enolate of the β-keto ester. jst.go.jp

Table 2: Typical Transformations of the Ester Functional Group
ReactionReagentsProduct Functional Group
TransesterificationR'OH, Acid or Base CatalystNew Ester (-COOR')
Hydrolysis (Saponification)NaOH, H₂O then H₃O⁺Carboxylic Acid (-COOH)
ReductionLiAlH₄, then H₂OPrimary Alcohol (-CH₂OH)

Influence of the 4-Fluorophenyl Substituent on Reactivity and Electronic Effects

The 4-fluorophenyl group attached to the ketone carbonyl has a significant impact on the molecule's reactivity due to the electronic properties of the fluorine atom.

Electron-Withdrawing Effects and Enhanced Electrophilicity of the Ketone

Fluorine is the most electronegative element, and its primary influence on the aromatic ring is a strong electron-withdrawing inductive effect (-I). libretexts.org This effect pulls electron density away from the phenyl ring and, consequently, from the attached carbonyl carbon. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to attack by nucleophiles. ncert.nic.inlibretexts.orgnih.gov Therefore, the ketone in this compound is expected to be more reactive towards nucleophilic addition than its non-fluorinated analog, Ethyl 8-phenyl-8-oxooctanoate.

Stereochemical Outcomes Influenced by Fluorine Substitution

The presence of the fluorine atom can influence the stereochemical outcome of reactions, particularly those that create a new stereocenter, such as the reduction of the ketone to a secondary alcohol. This influence arises from both steric and electronic effects that can alter the conformational preferences of the molecule. beilstein-journals.orgsapub.org

The aryl ring is not free to rotate without consequence; certain rotational conformations (dihedral angles) will be energetically favored over others. beilstein-journals.org The fluorine atom, along with the rest of the phenyl ring, can sterically hinder one face of the carbonyl group more than the other in the preferred ground-state conformation. nih.govutdallas.edu A nucleophile approaching the carbonyl will favor the less hindered trajectory, leading to a diastereomeric or enantiomeric excess in the product. wikipedia.orgpsu.edu Computational and experimental studies on related α-halogenated and aryl ketones show that fluorine substitution can significantly alter the energy barriers between different conformations, thereby dictating the most likely pathway for nucleophilic attack and influencing the stereoselectivity of the reaction. beilstein-journals.orgnih.gov Biocatalytic reductions of β-keto esters, for instance, are known to be highly stereoselective, and the electronic nature of substituents on the aromatic ring can play a key role in determining the product's configuration. nih.govnih.govacs.org

Cyclization Reactions Leading to Novel Heterocyclic Architectures

The bifunctional nature of this compound, possessing both a ketone and an ester group, presents the potential for intramolecular cyclization reactions to form various heterocyclic and carbocyclic structures. The long methylene (B1212753) chain separating these two functional groups, however, makes the formation of common 5- or 6-membered rings through simple cyclization challenging. The formation of larger ring systems is entropically disfavored, but under specific conditions, these reactions can be driven to completion.

Intramolecular Cyclization Pathways of Keto-Ester Derivatives

While direct intramolecular cyclization of this compound is not prominently documented, the reactivity of its constituent functional groups allows for the postulation of several potential cyclization pathways, drawing parallels with known reactions of similar keto-esters.

One plausible, though challenging, pathway is an intramolecular aldol-type condensation . This would require the generation of an enolate from the methylene group alpha to the ester, which would then need to attack the ketone carbonyl. Given the significant distance between these groups, this reaction is sterically hindered for direct cyclization. However, under forcing conditions, a large-ring cyclization could theoretically occur.

A more feasible approach to cyclization would likely involve a multi-step process or the introduction of additional reagents to facilitate ring closure. For instance, a reaction akin to an intramolecular Friedel-Crafts acylation could be envisioned if the ester group were first converted to a more reactive acyl halide. In this hypothetical scenario, the acyl halide could then undergo an intramolecular electrophilic aromatic substitution onto the fluorophenyl ring to form a large fused ring system. The presence of the fluorine atom, an ortho-, para-director, would influence the position of cyclization.

Another theoretical possibility involves a rhodium-catalyzed intramolecular acylation, a method that has been used for the synthesis of cyclic ketones from esters. nih.gov

It is important to note that the formation of stable five- or six-membered rings is a strong driving force in many organic reactions. vanderbilt.edu For a long-chain keto-ester like this compound, reactions that lead to such stable rings would likely involve fragmentation and rearrangement rather than a simple end-to-end cyclization.

Cascade and Domino Reactions Involving the Oxo-Octanoate Core

The linear oxo-octanoate core of this compound can be a starting point for cascade or domino reactions, which are sequences of intramolecular reactions that occur without the isolation of intermediates. These complex transformations can lead to the rapid assembly of intricate molecular architectures.

For example, a tandem chain extension-aldol reaction, which has been demonstrated for beta-keto esters, could be conceptually adapted. core.ac.ukunh.edu Such a reaction would first involve the extension of the alkyl chain, followed by an intramolecular aldol reaction to form a cyclic product.

Furthermore, under aerobic oxidation conditions catalyzed by copper, ketones, including aryl long-chain alkyl ketones, can undergo C(CO)–C(alkyl) bond cleavage to form esters. acs.org While not a cyclization of the parent molecule, this reaction highlights a potential transformation pathway for the ketone moiety that could be part of a longer synthetic sequence leading to cyclic products.

Degradation Pathways and Chemical Stability Studies

The chemical stability of this compound is primarily influenced by the reactivity of its ester and ketone functional groups. The presence of the electron-withdrawing 4-fluorophenyl group can also affect the reactivity of the ketone.

Instability under Alkaline Conditions and Hydrolytic Degradation Mechanisms

Esters are known to be susceptible to hydrolysis, a reaction that is significantly accelerated under alkaline conditions. researchgate.net This process, often referred to as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester.

The mechanism for the alkaline hydrolysis of this compound is as follows:

Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the carbonyl carbon of the ethyl ester group.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate, where the carbonyl oxygen develops a negative charge.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OCH₂CH₃) as the leaving group.

Proton Transfer: The ethoxide ion is a strong base and will deprotonate the newly formed carboxylic acid, resulting in the formation of ethanol (B145695) and the carboxylate salt. This final acid-base step is essentially irreversible and drives the reaction to completion.

The stability of the 4-fluorophenyl group is generally high under these conditions, and it is not expected to undergo degradation. helsinki.fi

Identification of Degradation Products

The primary degradation products of this compound under alkaline hydrolysis are predictable based on the saponification mechanism.

The expected degradation products are:

8-(4-fluorophenyl)-8-oxooctanoic acid (as its salt): This is formed from the hydrolysis of the ethyl ester.

Ethanol: This is the alcohol portion of the ester that is released during hydrolysis.

The following table summarizes the primary degradation products of this compound under alkaline conditions.

Starting MaterialDegradation ConditionPrimary Degradation Products
This compoundAlkaline Hydrolysis (Saponification)8-(4-fluorophenyl)-8-oxooctanoate salt, Ethanol

Other potential degradation pathways, although less common under simple alkaline conditions, could involve the ketone moiety. For instance, under strong oxidizing conditions, oxidative cleavage of the C-C bond adjacent to the ketone could occur, leading to the formation of carboxylic acids. masterorganicchemistry.comorganic-chemistry.orgyoutube.comchadsprep.com However, simple hydrolysis is the most probable degradation route in an alkaline aqueous environment. The thermal degradation of aromatic ketones typically involves the rupture of the bonds adjacent to the carbonyl group at high temperatures. researchgate.netchrom-china.com Photochemical degradation is also a possibility for aromatic ketones, potentially leading to a variety of products depending on the specific conditions. chemrxiv.orgnih.govnih.gov

Advanced Spectroscopic and Structural Characterization of Ethyl 8 4 Fluorophenyl 8 Oxooctanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, to provide detailed information about the structure and chemical environment of a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are foundational for the structural assignment of Ethyl 8-(4-fluorophenyl)-8-oxooctanoate. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their functional group type.

The ¹H NMR spectrum is characterized by distinct signals for the ethyl ester group, the aliphatic octanoate (B1194180) chain, and the 4-fluorophenyl moiety. The aromatic protons exhibit a characteristic splitting pattern due to both proton-proton (³JHH) and proton-fluorine (JHF) coupling. The methylene (B1212753) protons adjacent to the two carbonyl groups (C2-H₂ and C7-H₂) are deshielded and appear further downfield compared to the other methylene groups in the chain.

Similarly, the ¹³C NMR spectrum shows distinct resonances for the ethyl carbons, the seven carbons of the octanoate chain, and the six carbons of the aromatic ring. The presence of the electronegative fluorine atom introduces observable carbon-fluorine coupling constants (JCF) for the aromatic carbons, which aids in their definitive assignment. The two carbonyl carbons (C1 and C8) are the most deshielded, appearing at the lowest field.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃) Note: Data is predicted based on analysis of structurally similar compounds.

AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ar-H (ortho to C=O)~8.00dd³JHH ≈ 8.8, ⁴JHF ≈ 5.52H
Ar-H (meta to C=O)~7.18t³JHH ≈ ³JHF ≈ 8.82H
-O-CH₂-CH₃~4.12q³JHH ≈ 7.12H
C7-H₂~2.98t³JHH ≈ 7.32H
C2-H₂~2.30t³JHH ≈ 7.52H
C3-H₂, C6-H₂~1.60 - 1.75m-4H
C4-H₂, C5-H₂~1.30 - 1.40m-4H
-O-CH₂-CH₃~1.25t³JHH ≈ 7.13H

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃) Note: Data is predicted based on analysis of structurally similar compounds.

AssignmentChemical Shift (δ, ppm)Key Coupling Constants (J, Hz)
C8 (Ketone C=O)~198.5-
C1 (Ester C=O)~173.8-
C-F (Aromatic)~165.8¹JCF ≈ 255
C-ipso (Aromatic, attached to C=O)~133.5⁴JCF ≈ 3
C-ortho (Aromatic)~131.0³JCF ≈ 9
C-meta (Aromatic)~115.8²JCF ≈ 22
-O-CH₂-CH₃~60.5-
C7~38.5-
C2~34.4-
C4, C5~28.9-
C6~24.8-
C3~24.0-
-O-CH₂-CH₃~14.2-

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY spectra would show correlations between adjacent protons. Key correlations would include the ethyl group protons (-O-CH₂-CH₃), adjacent methylene groups along the entire octanoate chain (e.g., C2-H₂ with C3-H₂), and between the ortho and meta protons on the fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). pressbooks.pub An HSQC spectrum provides a direct link between the proton and carbon assignments. For example, the proton signal at ~4.12 ppm would show a cross-peak with the carbon signal at ~60.5 ppm, confirming their assignment to the ethoxy methylene group (-O-CH₂).

¹⁹F NMR is a highly sensitive technique used to characterize fluorine-containing compounds. biophysics.org Since ¹⁹F has 100% natural abundance and a large chemical shift range, it provides a clear and unambiguous signal for the fluorine atom in the molecule. For this compound, the ¹⁹F NMR spectrum would display a single resonance, typically a multiplet due to coupling with the two ortho protons (³JHF) and the two meta protons (⁴JHF). The chemical shift, expected in the range of -105 to -115 ppm (relative to CFCl₃), is characteristic of a fluorine atom attached to an aromatic ring that is para to an electron-withdrawing carbonyl group. ucsb.educolorado.edu

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

In an electron ionization (EI) mass spectrum, this compound (C₁₆H₂₁FO₃) would produce a molecular ion (M⁺˙) peak at an m/z corresponding to its molecular weight (296.15). High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement (e.g., 296.1475), allowing for the unambiguous determination of the elemental formula.

The fragmentation pattern provides valuable structural information. Key fragmentation pathways for this molecule include alpha-cleavage adjacent to the carbonyl groups and cleavages along the alkyl chain. libretexts.orgyoutube.com

Alpha-Cleavage at the Ketone: Cleavage of the C7-C8 bond is a dominant pathway, leading to the formation of the stable 4-fluorobenzoyl cation at m/z 123 . This is often the base peak in the spectrum.

Alpha-Cleavage at the Ester: Cleavage can result in the loss of the ethoxy radical (•OCH₂CH₃) to give an ion at m/z 251 , or the loss of the C₇H₁₄COOCH₂CH₃ radical to give the 4-fluorophenyl cation at m/z 95 .

McLafferty Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen to a carbonyl oxygen can occur, leading to the elimination of a neutral alkene. For the ketone, this can result in a charged enol fragment.

Alkyl Chain Fragmentation: The long aliphatic chain can undergo fragmentation, resulting in a series of peaks separated by 14 mass units (corresponding to CH₂ groups). whitman.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound Note: Data is predicted based on established fragmentation patterns.

m/zProposed Fragment Ion StructureFragmentation Pathway
296[C₁₆H₂₁FO₃]⁺˙Molecular Ion (M⁺˙)
251[M - •OCH₂CH₃]⁺Loss of ethoxy radical
123[4-FC₆H₄CO]⁺α-cleavage at ketone (often base peak)
95[4-FC₆H₄]⁺Loss of C₈H₁₅O₂ radical

Isotopic pattern analysis helps in confirming the elemental composition. Fluorine is monoisotopic (¹⁹F is the only naturally occurring isotope), meaning it does not contribute to M+1 or M+2 peaks in the way that elements like chlorine or bromine do. hmdb.ca Therefore, the isotopic pattern of this compound is determined primarily by the natural abundance of ¹³C (~1.1%).

For a molecule with 16 carbon atoms, the intensity of the M+1 peak (containing one ¹³C atom) relative to the monoisotopic M peak can be calculated as approximately: Intensity(M+1) ≈ 1.1% × (number of C atoms) Intensity(M+1) ≈ 1.1% × 16 ≈ 17.6%

This predicted M+1 peak intensity provides further confidence in the assigned elemental formula derived from HRMS data. hmdb.ca

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. vscht.cz For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: the aromatic ketone, the ethyl ester, and the fluorinated phenyl ring.

The carbonyl (C=O) group is a strong absorber of IR radiation, typically producing one of the most intense bands in a spectrum. spectroscopyonline.com In this compound, two distinct C=O groups are present: a ketone and an ester.

The ketone's C=O stretching vibration is influenced by the adjacent aromatic ring. Conjugation of the carbonyl group with the phenyl ring lowers the vibrational frequency to approximately 1685-1666 cm⁻¹. spectroscopyonline.comwpmucdn.com This is due to the delocalization of π-electrons, which slightly weakens the C=O double bond.

The ester functional group gives rise to several characteristic absorptions. The C=O stretching vibration for a saturated ester typically appears at a higher frequency than that of a conjugated ketone, generally in the range of 1750-1735 cm⁻¹. spectroscopyonline.com Additionally, esters exhibit strong C-O stretching bands. Esters characteristically show two distinct C-O stretching vibrations: an asymmetrical C-C-O stretch and a symmetrical O-C-C stretch, which are typically found between 1300 and 1000 cm⁻¹. spectroscopyonline.com

Table 1: Characteristic IR Absorption Frequencies for Ketone and Ester Groups in this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Aromatic Ketone C=O Stretch (Conjugated) 1685 - 1666 Strong
Aliphatic Ester C=O Stretch 1750 - 1735 Strong
Aliphatic Ester C-O Stretch (Asymmetric) ~1200 Strong
Aliphatic Ester C-O Stretch (Symmetric) ~1100 Strong
Alkane Chain C-H Stretch 3000 - 2850 Strong
Aromatic Ring C-H Stretch 3100 - 3000 Medium-Weak
Aromatic Ring C=C Stretch (in-ring) 1600 - 1400 Medium-Weak

The carbon-fluorine (C-F) bond also produces a characteristic absorption in the IR spectrum. The C-F stretching vibration is typically very strong and appears in the fingerprint region of the spectrum, between 1400 and 1000 cm⁻¹. s-a-s.org In aromatic fluorine compounds, these C-F stretching modes can couple with other vibrations, leading to several strong bands in this region. s-a-s.orglibretexts.org The precise position of the C-F absorption can provide information about the substitution pattern on the aromatic ring.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, its molecular geometry can be predicted based on the known structures of similar β-keto esters and related molecules. nih.govresearchgate.net The geometry around the carbonyl carbon atoms of both the ketone and the ester is expected to be trigonal planar, with the carbon exhibiting sp² hybridization. libretexts.org

The long octanoate chain provides significant conformational flexibility. The final conformation adopted in the crystal lattice will be the one with the minimal energy, influenced by both intramolecular and intermolecular forces. nih.govresearchgate.net Theoretical studies on similar keto-esters suggest that the torsional potential energy surface often has broad minima, allowing for multiple low-energy conformations. rsc.org

Table 2: Predicted Geometrical Parameters for this compound

Parameter Description Expected Value
Bond Angle C-C(O)-C (Ketone) ~120°
Bond Angle C-C(O)-O (Ester) ~120°
Bond Angle C-O-C (Ester) ~110-115°
Torsion Angle O=C-C-C (Alkyl Chain) Variable (likely anti-periplanar, ~180°)
Torsion Angle C-C-C-Ar (Ketone-Aryl) Variable, defines orientation of the phenyl ring

The presence of the fluorine atom on the phenyl ring introduces the possibility of specific intermolecular interactions that can influence the crystal packing. iucr.orgacs.org Organic fluorine is known to participate in various weak interactions, including hydrogen bonds and halogen bonds. rsc.orgresearchgate.net

C-H···O Hydrogen Bonding: The carbonyl oxygens of the ketone and ester groups are potent hydrogen bond acceptors and are expected to form weak C-H···O hydrogen bonds with C-H groups from the alkyl chains and aromatic rings of neighboring molecules.

C-H···F Hydrogen Bonding: The fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor, potentially forming C-H···F interactions with nearby molecules. rsc.org The significance and strength of these interactions are a subject of ongoing study but are recognized as contributing to crystal packing. researchgate.net

Halogen Bonding and Other Interactions: The fluorophenyl group may also participate in other non-covalent interactions, such as C-F···π interactions with the aromatic rings of adjacent molecules or C-F···F interactions. acs.orgrsc.org The nature of these interactions depends on the specific electronic environment of the fluorine atom. acs.org

Table 3: Potential Intermolecular Interactions in the Crystal Structure

Interaction Type Donor Acceptor
Hydrogen Bond C-H (alkyl or aryl) O=C (ketone or ester)
Hydrogen Bond C-H (alkyl or aryl) F-C (aryl)
Halogen Interaction C-F π-system (aromatic ring)
Halogen Interaction C-F F-C

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for the separation and purity assessment of synthesized organic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary method for analyzing the purity of keto-esters. However, compounds like β-keto esters can present challenges due to keto-enol tautomerism, which can lead to poor peak shapes or split peaks. chromforum.org The equilibrium between the keto and enol forms can be influenced by the solvent, pH, and temperature. To overcome this, method development may involve:

Adjusting Mobile Phase pH: Using an acidic mobile phase can sometimes accelerate the interconversion between tautomers, resulting in a single, sharp peak. chromforum.org

Temperature Control: Increasing the column temperature can also speed up the tautomeric equilibrium, leading to better peak shapes. chromforum.org

Mixed-Mode Chromatography: Specialized columns, such as mixed-mode columns, have been successfully used to achieve high-resolution chromatography for β-diketones by providing multiple interaction mechanisms. chromforum.org

Gas Chromatography (GC): GC is a suitable technique for purity assessment, provided the compound is thermally stable and sufficiently volatile. This compound, being a moderately sized molecule, can be analyzed by GC, often coupled with a mass spectrometry (MS) detector for definitive identification of impurities. chromatographyonline.com Derivatization to more volatile forms, such as pentafluorobenzyl esters, is a common strategy for analyzing keto acids and related compounds by GC-MS, offering excellent chromatographic properties and low detection limits. nih.gov

Table 4: Comparison of Chromatographic Techniques for Analysis

Technique Applicability Potential Challenges Key Advantages
HPLC High Keto-enol tautomerism causing poor peak shape. chromforum.org High resolution; suitable for non-volatile impurities.
GC High Potential for thermal degradation if not optimized. High efficiency; easily coupled with MS for identification. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It is routinely employed to determine the purity of the compound, quantify it in various matrices, and separate it from starting materials, byproducts, or degradation products.

For routine purity assessment, Reverse-Phase HPLC (RP-HPLC) is commonly utilized. google.com In this mode, a non-polar stationary phase, such as C8 or C18 derivatized silica (B1680970), is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid or phosphoric acid to ensure sharp peak shapes. sielc.com

Chiral HPLC

While this compound itself is achiral, its derivatives, particularly those resulting from the reduction of the ketone group to a secondary alcohol, possess a stereocenter. Determining the enantiomeric purity of these chiral derivatives is crucial, as enantiomers can exhibit different pharmacological and toxicological profiles. Chiral HPLC is the most effective method for this purpose. mdpi.com

This technique utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. mdpi.comnih.gov Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209), are widely successful for resolving a broad range of chiral compounds, including those structurally similar to derivatives of the target compound. nih.govucc.ie For instance, columns like Chiralpak® AD-H, which is based on amylose tris(3,5-dimethylphenylcarbamate), are frequently used. nih.gov The separation is typically achieved in normal-phase mode, using a mobile phase composed of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol. rsc.org The enantiomeric excess (% ee) can be accurately determined by integrating the peak areas of the two separated enantiomers.

Table 1: Illustrative HPLC and Chiral HPLC Conditions for Analysis

ParameterStandard HPLC (Purity)Chiral HPLC (Enantiomeric Purity of Derivatives)
Technique Reverse-Phase HPLCNormal-Phase Chiral HPLC
Stationary Phase C18 (Octadecyl-silica)Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H)
Column Dimensions 4.6 mm x 250 mm, 5 µm4.6 mm x 250 mm, 5 µm
Mobile Phase Acetonitrile/Water gradientn-Hexane/2-Propanol (e.g., 99:1 v/v) rsc.org
Flow Rate 1.0 mL/min1.0 mL/min
Temperature Ambient or controlled (e.g., 45 °C) shimadzu.comAmbient
Detection UV-Vis Diode Array Detector (DAD)UV-Vis Diode Array Detector (DAD)
Analyte This compoundChiral alcohol derivative of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. While this compound has limited volatility due to its molecular weight and polarity, its more volatile derivatives can be analyzed by GC-MS. Often, chemical derivatization is employed to enhance volatility and thermal stability. nih.gov

For compounds containing active hydrogens or polar functional groups, silylation is a common derivatization strategy. jmaterenvironsci.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert polar functional groups into their more volatile trimethylsilyl (B98337) (TMS) ethers or esters. jmaterenvironsci.com Another approach involves derivatization with reagents like ethyl chloroformate (ECF), which can react with various functional groups to produce derivatives suitable for GC-MS analysis. nih.gov

In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. imrpress.com The column, often coated with a stationary phase like 5% phenyl-dimethylpolysiloxane, separates the components of the mixture based on their boiling points and interactions with the stationary phase. imrpress.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint for identification. researchgate.net

Table 2: Typical GC-MS Analytical Parameters for Volatile Derivatives

ParameterTypical Setting
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Ethyl Chloroformate (ECF) nih.govjmaterenvironsci.com
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) imrpress.com
Stationary Phase 5% Phenyl-95% Dimethylpolysiloxane
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Injector Temperature 250-280 °C
Oven Program Initial temp 50-100 °C, ramped to 280-300 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 50-600 m/z researchgate.net

Preparative Chromatography (e.g., Column Chromatography, Flash Chromatography) for Purification

Following the synthesis of this compound, purification is essential to remove unreacted starting materials, reagents, and side products. nih.gov Preparative chromatography, particularly column chromatography and its more rapid variant, flash chromatography, is the most common method for isolating the target compound on a milligram to kilogram scale. evotec.comorgsyn.org

The principle of these techniques involves the separation of a mixture based on the differential adsorption of its components to a solid stationary phase as a liquid mobile phase (eluent) is passed through it. rochester.edu Silica gel is the most widely used stationary phase for compounds of moderate polarity like β-keto esters. rochester.edu

The process begins with the selection of an appropriate solvent system, which is typically optimized using Thin-Layer Chromatography (TLC). orgsyn.org The ideal eluent system, often a binary mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate, should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound to ensure good separation. rochester.edu

In flash chromatography, the crude product is loaded onto the top of a packed silica gel column, and the eluent is forced through the column using positive pressure (e.g., from compressed air). rochester.edu This accelerates the separation process significantly compared to traditional gravity-fed column chromatography. Fractions are collected as the eluent exits the column and are analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound. rsc.org

Table 3: General Conditions for Preparative Chromatography Purification

ParameterTypical Setting
Technique Flash Column Chromatography rochester.edu
Stationary Phase Silica Gel (e.g., Silica 60) rochester.edu
Mobile Phase (Eluent) Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl Acetate gradient rsc.orgorgsyn.org
Eluent Selection Based on TLC analysis (target Rf ≈ 0.3) rochester.edu
Loading Method Dry loading (adsorbed onto silica) or wet loading (dissolved in minimal solvent)
Elution Positive pressure application (e.g., compressed air)
Fraction Analysis Thin-Layer Chromatography (TLC) with UV visualization or chemical staining

Computational and Theoretical Studies on Ethyl 8 4 Fluorophenyl 8 Oxooctanoate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of a molecule. DFT methods provide a balance of accuracy and computational efficiency for analyzing molecular structures, vibrational frequencies, and electronic properties. espublisher.comnih.gov For Ethyl 8-(4-fluorophenyl)-8-oxooctanoate, these calculations can determine optimized geometry and predict its reactivity based on the distribution of electrons.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.commalayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. espublisher.com For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the phenyl ring and the oxygen atoms of the carbonyl and ester groups, which are capable of donating electrons. Conversely, the LUMO would likely be distributed over the electrophilic centers, particularly the carbon atoms of the carbonyl groups. The analysis of the HOMO-LUMO gap provides valuable information on the molecule's potential to participate in chemical reactions. espublisher.compku.edu.cn

Illustrative Data Table: FMO Properties This table illustrates the typical data generated from a DFT calculation for a molecule like this compound. The values are representative examples for this class of compounds.

Parameter Energy (eV) Description
HOMO Energy -6.5 eV Energy of the highest occupied molecular orbital; related to the ability to donate electrons.
LUMO Energy -1.8 eV Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons.

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. youtube.combhu.ac.in It is invaluable for predicting how a molecule will interact with other chemical species, identifying sites for electrophilic and nucleophilic attack. bhu.ac.in In an MEP map, different colors represent varying electrostatic potentials:

Red: Indicates regions of high electron density and negative electrostatic potential, typically associated with lone pairs on electronegative atoms. These are sites prone to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, often around hydrogen atoms bonded to electronegative atoms or areas with electron deficiency. These are sites prone to nucleophilic attack.

Green/Yellow: Represents regions with neutral or intermediate potential.

For this compound, an MEP analysis would predict negative potential (red) around the oxygen atoms of the ketone and ester carbonyl groups, as well as the fluorine atom, due to their high electronegativity and lone pairs. Regions of positive potential (blue) would be expected around the hydrogen atoms of the ethyl group and the aliphatic chain. This mapping provides a clear picture of the molecule's polarity and its potential hydrogen bonding sites. bhu.ac.in

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility and dynamic behavior of a molecule in different environments, such as in solution.

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. libretexts.orgyoutube.com this compound possesses significant flexibility due to its long aliphatic chain and rotatable bonds.

MD simulations in a solvent, such as water or an organic solvent, would reveal the preferred conformations of the molecule. The simulations would track the molecule's folding and movement, showing how the aliphatic chain might fold back on itself or extend, and how the orientation of the 4-fluorophenyl group changes relative to the rest of the molecule. mdpi.com This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity. The stability of different conformers is determined by factors like steric hindrance and intramolecular interactions. utdallas.edu

Illustrative Data Table: Key Dihedral Angles and Conformational Preferences This table provides an example of data that could be obtained from MD simulations to describe the conformational landscape of this compound.

Dihedral Angle Description Predominant Angle(s) Stability
τ1 (Cα-Cβ-Cγ-Cδ) Torsion in the middle of the alkyl chain ~180° (anti) High
τ2 (C=O-C-C) Torsion near the phenyl ketone ~±120° Moderate

| τ3 (O-C-O-C) | Torsion of the ethyl ester group | ~180° (trans) | High |

MD simulations can also characterize the non-covalent interactions between this compound and surrounding solvent molecules. These interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions, govern the molecule's solubility and behavior in solution.

In a polar protic solvent like water, simulations would likely show the formation of hydrogen bonds between water molecules and the oxygen atoms of the ester and ketone groups. The hydrophobic aliphatic chain and the fluorophenyl group would tend to be shielded from the aqueous environment. In a nonpolar solvent, the interactions would be dominated by weaker van der Waals forces. Understanding these intermolecular forces is essential for predicting the molecule's behavior in various chemical and biological contexts.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govmdpi.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.net

For this compound, docking studies could be performed to investigate its potential to bind to various biological targets, such as enzymes or receptors implicated in disease. The process involves placing the flexible ligand into the binding site of a rigid or flexible receptor and using a scoring function to estimate the binding affinity (often expressed in kcal/mol). A lower binding energy score typically indicates a more stable protein-ligand complex.

The results of a docking study would identify the most likely binding pose and detail the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that stabilize the complex. For example, the 4-fluorophenyl group might fit into a hydrophobic pocket of the receptor, while the carbonyl groups could act as hydrogen bond acceptors with amino acid residues in the binding site. These studies can provide a rationale for observed biological activity or guide the design of new, more potent analogs. nih.gov

Illustrative Data Table: Molecular Docking Results This table exemplifies the typical output from a molecular docking study of this compound against a hypothetical protein target.

Parameter Value Details
Target Protein Hypothetical Kinase XYZ A protein target selected for its relevance in a disease pathway.
Binding Energy -8.5 kcal/mol A lower score indicates stronger predicted binding affinity.
Key Interacting Residues Lys78, Leu130, Phe180 Amino acids in the protein's active site that form interactions with the ligand.

| Types of Interactions | Hydrogen bond with Lys78 (carbonyl O), Hydrophobic interactions with Leu130 and Phe180 (phenyl ring and alkyl chain). | The specific non-covalent bonds that stabilize the ligand-protein complex. |

Based on a comprehensive search of publicly available scientific literature, there are no specific computational or theoretical studies published that focus solely on the chemical compound "this compound" corresponding to the detailed outline provided.

The requested topics—Prediction of Ligand-Protein Binding Modes and Affinities, Elucidation of Structure-Activity Relationships (SAR) through Docking Simulations, and Reaction Mechanism Elucidation through Computational Modeling—are highly specialized areas of research. Such in-depth computational analyses are typically conducted as part of drug discovery or chemical development programs, and the results for a specific, non-widely studied compound like this compound have not been made available in the public domain.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for the specified sections and subsections as the foundational research data does not exist in accessible literature. While general methodologies for these computational techniques are well-documented nih.govnih.gov, applying them to this specific molecule would require original research and would be purely speculative.

Exploration of Derivatives and Analogues of Ethyl 8 4 Fluorophenyl 8 Oxooctanoate

Structural Modifications at the Fluoro-Phenyl Moiety (e.g., Poly-fluorination, other Halogenation, Alkylation)

Modifications to the 4-fluorophenyl group can significantly influence the electronic properties and steric profile of the molecule.

Poly-fluorination: Introducing additional fluorine atoms to the phenyl ring, such as in a 2,4-difluorophenyl or 3,4,5-trifluorophenyl analogue, can enhance properties like metabolic stability and binding affinity due to the unique properties of the fluorine atom. nasa.govbit.edu.cnresearchgate.net Polyfluorophenyl-modified ligands have been shown to initiate slow changes in aptamer affinity, suggesting that such modifications can disrupt local structures and promote remodeling. nih.gov

Other Halogenation: Replacing the fluorine with other halogens (Cl, Br, I) alters the electronic and steric nature of the substituent. This can impact intermolecular interactions, such as halogen bonding, which may be crucial for biological activity.

Alkylation: The introduction of alkyl groups (e.g., methyl, ethyl) at various positions on the phenyl ring can modulate lipophilicity and steric bulk. Asymmetric α-alkylation of related β-keto esters has been achieved with high enantioselectivity using phase-transfer catalysis. rsc.org

These modifications can be achieved through various synthetic routes, often involving the appropriate substituted fluorobenzene (B45895) as a starting material in a Friedel-Crafts acylation reaction with a suitable acid chloride or anhydride.

Table 1: Examples of Structural Modifications at the Fluoro-Phenyl Moiety

ModificationExample Compound NameRationale for Modification
Poly-fluorinationEthyl 8-(2,4-difluorophenyl)-8-oxooctanoateEnhance metabolic stability and binding affinity
Other HalogenationEthyl 8-(4-chlorophenyl)-8-oxooctanoateAlter electronic and steric properties, introduce potential for halogen bonding
AlkylationEthyl 8-(4-fluoro-3-methylphenyl)-8-oxooctanoateModulate lipophilicity and steric bulk

Variations in the Ester Group and Alkyl Chain Length of the Octanoate (B1194180) Moiety

The octanoate portion of the molecule provides significant flexibility for structural variation, which can influence solubility, reactivity, and pharmacokinetic properties.

Ester Group Variation: The ethyl ester can be readily converted to other esters (e.g., methyl, tert-butyl) or to a carboxylic acid through hydrolysis. researchgate.netresearchgate.netorganic-chemistry.org The synthesis of various esters can be achieved through esterification of the corresponding carboxylic acid with different alcohols. researchgate.netorganic-chemistry.org The bulkiness of the ester group can play an important role in the stereoselectivity of reactions. mdpi.com

Alkyl Chain Length: The length of the alkyl chain connecting the keto and ester groups can be shortened or lengthened. youtube.com This can be accomplished by starting with different dicarboxylic acid monoesters in the initial synthesis. For instance, using suberic acid monoethyl ester would yield the parent compound, while using adipic or sebacic acid monoethyl esters would result in shorter or longer chain analogues, respectively. Zinc carbenoid-mediated chain extension reactions can also be used to synthesize β-substituted γ-keto esters from β-keto esters. organic-chemistry.org

Table 2: Examples of Variations in the Ester Group and Alkyl Chain

ModificationExample Compound NameRationale for Modification
Ester Group Variation8-(4-fluorophenyl)-8-oxooctanoic acidIncrease polarity, potential for salt formation
Alkyl Chain ShorteningEthyl 6-(4-fluorophenyl)-6-oxohexanoateAlter spatial relationship between functional groups
Alkyl Chain LengtheningEthyl 10-(4-fluorophenyl)-10-oxodecanoateIncrease lipophilicity, modify flexibility

Synthesis and Characterization of Heterocyclic Compounds Incorporating the Fluoro-Oxo-Ester Scaffold

The 1,3-dicarbonyl functionality inherent in the β-keto ester structure of ethyl 8-(4-fluorophenyl)-8-oxooctanoate serves as a versatile precursor for the synthesis of various heterocyclic systems.

The reaction of β-keto esters with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of pyrazoles. researchgate.netnih.gov Similarly, 1,4-diketones or 4-ketoacids can be condensed with hydrazines to form pyridazines. wikipedia.orgorganic-chemistry.orgnih.gov

Pyrazoles: Condensation of this compound with hydrazine hydrate (B1144303) would yield a pyrazolone, which can exist in several tautomeric forms. nih.govresearchgate.net The use of substituted hydrazines allows for the introduction of various substituents on the pyrazole (B372694) ring. tsijournals.com

Pyridazines: To synthesize a pyridazine (B1198779), the alkyl chain of the keto-ester would first need to be modified to create a 1,4-dicarbonyl compound. This could potentially be achieved through α-functionalization of the ketone followed by further synthetic steps. The resulting 1,4-dicarbonyl compound can then be cyclized with hydrazine. princeton.eduresearchgate.net

The synthesis of piperidine (B6355638) derivatives can be approached in several ways. nih.govnih.gov One potential route involves the reductive amination of the ketone in this compound. nih.gov More complex piperidine structures can be synthesized through multi-step sequences involving cyclization reactions. researchgate.netresearchgate.netgoogle.com

For example, the keto group could be transformed into an amino group, which could then participate in an intramolecular cyclization with a suitably functionalized ester terminus to form a piperidine ring.

The reactive nature of the keto-ester moiety allows for its incorporation into a variety of more complex heterocyclic systems.

Fused Heterocycles: These can be synthesized through reactions that form a new ring fused to the existing phenyl ring or to a newly formed heterocycle. nih.govmdpi.com

Spiro-Heterocycles: Spiro compounds, where two rings share a single atom, can be synthesized through reactions that involve both the carbonyl carbon and the α-carbon of the keto-ester. mdpi.comresearchgate.netnih.gov For instance, a [2+2] cycloaddition could potentially be used to form a spiro-azetidine. nih.gov

Impact of Structural Variations on Chemical Reactivity and Biological Activity (non-clinical)

The structural modifications discussed above are expected to have a significant impact on both the chemical reactivity and the non-clinical biological activity of the resulting derivatives. nih.gov

Chemical Reactivity:

Modifications to the fluoro-phenyl ring will alter the electrophilicity of the carbonyl carbon. Electron-withdrawing groups will increase its reactivity towards nucleophiles, while electron-donating groups will decrease it.

Changes in the ester group will affect the acidity of the α-protons, influencing the ease of enolate formation.

The length of the alkyl chain can influence the propensity for intramolecular reactions and cyclizations.

Biological Activity (non-clinical):

Variations in lipophilicity, polarity, and hydrogen bonding capacity, brought about by the different structural modifications, will directly impact how the molecule interacts with biological macromolecules.

The introduction of heterocyclic scaffolds can introduce new binding interactions and significantly alter the pharmacological profile of the compound. For example, pyrazole and piperidine moieties are common pharmacophores found in many biologically active compounds.

Table 3: Predicted Impact of Structural Variations

Structural VariationImpact on Chemical ReactivityPotential Impact on Non-Clinical Biological Activity
Poly-fluorination of phenyl ringIncreased electrophilicity of the ketoneAltered binding affinity and metabolic stability
Conversion of ester to carboxylic acidIncreased acidity, potential for different reaction pathwaysIncreased polarity, potential for new ionic interactions
Formation of a pyrazole ringIntroduction of a new aromatic heterocyclic systemIntroduction of a known pharmacophore, potential for new biological targets
Formation of a piperidine ringIntroduction of a basic nitrogen atomAltered solubility and potential for new receptor interactions

Biological Activity Research Non Clinical of Ethyl 8 4 Fluorophenyl 8 Oxooctanoate and Its Derivatives

In Vitro Antimicrobial Investigations

The antimicrobial potential of compounds structurally related to Ethyl 8-(4-fluorophenyl)-8-oxooctanoate, such as β-keto esters and other fluorinated derivatives, has been a subject of scientific inquiry. These investigations have assessed their efficacy against a spectrum of bacteria and fungi.

Derivatives such as β-keto esters have been designed and evaluated for their antibacterial properties. nih.govresearchgate.net An initial in vitro screening of certain β-keto ester analogues was conducted against human pathogenic bacteria, including the Gram-negative Pseudomonas aeruginosa and the Gram-positive Staphylococcus aureus. researchgate.net The results indicated that some of these compounds exhibit promising antimicrobial activity. researchgate.net

Similarly, other studies on different classes of derivatives have demonstrated broad-spectrum antibacterial activity. For instance, certain adamantane-containing thiazole (B1198619) derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net The antibacterial screening of some synthesized pyridazine (B1198779) derivatives also indicated biological activity against Escherichia coli and Staphylococcus aureus. researchgate.net Furthermore, novel cinnamamide (B152044) derivatives have shown significant activity against Staphylococcus and Enterococcus species, with reported Minimum Inhibitory Concentration (MIC) values as low as 1-4 µg/mL. nih.gov

Compound Class/DerivativeGram-Positive Strain(s)Gram-Negative Strain(s)Observed Activity
β-Keto EstersStaphylococcus aureusPseudomonas aeruginosaPromising activity observed for some analogues. researchgate.net
Adamantane-ThiazolesVariousVariousPotent broad-spectrum activity reported for several derivatives. researchgate.net
PyridazinesStaphylococcus aureusEscherichia coliScreening indicated antibacterial activity. researchgate.net
CinnamamidesStaphylococcus spp., Enterococcus spp.Not specifiedSignificant activity with MIC values of 1-4 µg/mL. nih.gov

The antifungal properties of related derivatives have also been explored, primarily against clinically relevant yeast species like Candida albicans. In a study of adamantane-containing thiazole compounds, several derivatives displayed potent antifungal activity against Candida albicans. researchgate.net Another investigation involving new 1,3-oxazole derivatives found that a compound containing a phenyl group at the 5-position was active against the C. albicans strain. nih.gov

The determination of Minimum Inhibitory Concentration (MIC) is crucial for quantifying antifungal efficacy. For various Candida species, MIC90 values (the concentration at which 90% of isolates are inhibited) have been established for common antifungal agents, providing a benchmark for novel compounds. nih.govnih.gov For example, the MIC90 for fluconazole (B54011) against Candida species has been reported as 64 µg/ml, while for caspofungin it was 0.5 µg/ml. nih.gov Studies on new pyrimidine (B1678525) thiol derivatives also included in vitro antifungal evaluation against Aspergillus niger and Candida albicans. ekb.eg

Compound Class/DerivativeFungal Strain(s)Key Finding
Adamantane-ThiazolesCandida albicansSeveral compounds showed potent activity. researchgate.net
1,3-OxazolesCandida albicansA specific derivative exhibited antimicrobial effect. nih.gov
Pyrimidine ThiolsAspergillus niger, Candida albicansAntifungal activity was examined as part of the biological evaluation. ekb.eg

Preliminary research into the mechanism of antimicrobial action for some related compound classes has pointed towards specific cellular targets. For β-keto esters, one proposed mechanism is the interference with bacterial cell-to-cell communication, a process known as quorum sensing (QS). nih.govresearchgate.net This process is vital for many pathogenic bacteria to coordinate virulence and form biofilms. researchgate.net By disrupting QS, these compounds can mitigate bacterial pathogenicity. researchgate.net

For a different class of compounds, lipophilic fluoroquinolone derivatives, research suggests that their mechanism may involve the inhibition of eukaryotic topoisomerase II, which is distinct from their antibacterial action. nih.gov This highlights that different structural derivatives may exert their antimicrobial effects through varied and specific molecular pathways.

Antiproliferative and Anticancer Activity in Cell Lines (In Vitro)

The potential of fluorinated derivatives as anticancer agents has been evaluated through in vitro studies on various human cancer cell lines. These investigations assess the ability of the compounds to inhibit cancer cell growth and proliferation.

A range of derivatives has been tested against a panel of cancer cell lines, including breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer cells. For example, α-fluorinated chalcones were evaluated for their cell growth inhibitory properties, with one potent derivative demonstrating excellent selective toxicity against cancer cells, with IC50 values in the nanomolar range for five different cancer cell lines. nih.gov Similarly, novel fluorophenyl-isoxazole-carboxamide derivatives were assessed against liver (Hep3B, HepG2), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some compounds showing potent inhibitory activity, particularly against Hep3B cells. najah.edu

Other studies have focused on different cancer types. For instance, novel imidazolidin-4-one (B167674) derivatives were found to have notable anticancer activity in colorectal cancer cell lines HCT116 and SW620. mdpi.com The cytotoxic effects of azole compounds bearing a trifluoromethylphenyl ring were observed to be most effective in MCF-7, MDA-MB-231, and HCT-116 cancer cell lines. medicinescience.org

Compound Class/DerivativeCancer Cell Line(s)Reported IC50 / Activity
α-Fluorinated ChalconesVarious (5 human lines)IC50 values from 0.025 µM to 0.202 µM. nih.gov
Fluorophenyl-IsoxazolesHep3B, HepG2IC50 of 5.76 µg/mL (Hep3B) and 34.64 µg/mL (HepG2) for the most potent compound. najah.edu
Azoles (ketone functional group)MDA-MB-231IC50 of 5.01 µg/mL. medicinescience.org
Imidazolidin-4-onesHCT116, SW620One derivative exhibited the best anticancer activity among those tested. mdpi.com
QuinoxalinesSK-N-SH, IMR-32IC50 values ranging from 2.49 µM to 26.9 µM. nih.gov

The evaluation of antiproliferative activity often involves measuring the inhibition of cell growth. In studies of α-fluorinated chalcones, the most potent compound was selected for further investigation and was found to effectively inhibit tubulin polymerisation, a key process in cell division. nih.gov This disruption leads to cell cycle arrest and apoptosis. nih.gov The growth inhibitory effects of a novel fluorescent choline (B1196258) derivative were also confirmed, with IC50 values indicating excellent growth inhibition of MCF-7 cells. unimib.it

Beyond just inhibiting growth, some compounds have been shown to affect other cancer-related processes. For example, a potent α-fluoro chalcone (B49325) derivative was found to inhibit tumor cell migration and invasion in a dose-dependent manner in vitro, as demonstrated in Transwell assays. nih.gov This suggests that such compounds could not only halt tumor growth but also potentially prevent metastasis. nih.gov

Exploration of Molecular Mechanisms of Antiproliferative Effects

While direct studies on this compound are limited, research into structurally related compounds containing the 4-fluorophenyl moiety has shed light on potential antiproliferative mechanisms. For instance, compounds featuring a 4-fluorophenyl group have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. nih.gov Inhibition of PARP can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects, ultimately triggering cell death. nih.gov This mechanism is a cornerstone of targeted cancer therapy.

Furthermore, derivatives of fluoroquinolones, which also incorporate a fluorine atom, have demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov The proposed mechanism for these compounds involves the inhibition of eukaryotic topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. nih.gov By inhibiting this enzyme, these compounds can induce DNA strand breaks and apoptosis. The presence of a lipophilic character in these molecules is often correlated with enhanced antiproliferative potency. nih.gov

Enzyme Inhibition Studies (In Vitro)

The capacity of this compound and its analogs to inhibit specific enzymes has been a subject of in vitro investigation.

Kinase Inhibition

Kinases are a critical class of enzymes involved in cell signaling and are often dysregulated in diseases like cancer. While specific data on this compound is not available, broader studies on kinase inhibitors provide context. For example, inhibitors of the MAPK pathway, which includes Raf kinases, are a major focus in oncology research. nih.gov However, resistance can emerge through feedback mechanisms involving receptor tyrosine kinases like c-Met and EGFR. nih.gov This highlights the intricate signaling networks that potential inhibitors must navigate.

Compounds with a 4-fluorophenyl group have been integral to the development of potent PARP1/2 inhibitors. nih.gov For example, Talazoparib, which contains this moiety, exhibits inhibitory constants (Ki) of 1.2 nM and 0.87 nM for PARP1 and PARP2, respectively. nih.gov

Table 1: In Vitro Kinase and Enzyme Inhibition Data for Related Compounds

Compound Class Target Enzyme Inhibition Metric Result
Tetrahydropyridophthlazinones PARP1 Ki 1.2 nM
Tetrahydropyridophthlazinones PARP2 Ki 0.87 nM

This table presents data for compounds structurally related to or sharing key moieties with this compound to illustrate potential areas of activity.

Investigation of Other Enzyme Targets and Related Mechanistic Insights

Beyond kinases, other enzyme classes represent potential targets. For instance, novel pyridazine-triazole derivatives have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Kinetic studies of potent inhibitors from this class have revealed an uncompetitive mode of inhibition. nih.gov

Additionally, the inhibition of 8-oxo-dGTPases, enzymes that prevent the incorporation of damaged nucleotides into DNA, has been explored as a mechanism for the carcinogenicity of certain metal ions. nih.gov This highlights the importance of enzymes involved in maintaining genomic integrity as potential drug targets.

Antioxidant Activity (In Vitro)

The potential for this compound and its derivatives to counteract oxidative stress has been evaluated through various in vitro assays. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in numerous diseases. nih.gov

Modulation of Reactive Oxygen Species (ROS) Production

The generation of ROS is a natural byproduct of cellular metabolism, but excessive production can lead to cellular damage. nih.gov Antioxidants can mitigate this damage by neutralizing these reactive species. nih.gov The chemical structure of a compound, including the presence and position of certain functional groups, can significantly influence its antioxidant properties. For some classes of compounds, a para-substituted alkoxy group has been found to be favorable for antioxidant efficiency. researchgate.net

In Vitro Assays for Antioxidant Potential

A variety of in vitro methods are employed to determine the antioxidant capacity of chemical substances. stuba.sk These assays are based on different mechanisms, such as the ability to scavenge stable free radicals or to reduce metal ions. stuba.sknih.gov

Commonly used assays include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. researchgate.netnih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Similar to the DPPH assay, this measures the scavenging of the ABTS radical cation. nih.gov

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay evaluates the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.com

CUPRAC (CUPric Reducing Antioxidant Capacity) Assay: This method is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu⁺) by antioxidants. stuba.sk

The antioxidant activity is often expressed as the IC50 value, which is the concentration of the substance required to inhibit 50% of the radical activity, or in terms of equivalents to a standard antioxidant like Trolox (TEAC - Trolox Equivalent Antioxidant Capacity). stuba.sk The lipophilicity of a compound can also play a role in its antioxidant activity, particularly in cellular environments. nih.gov

Table 2: Common In Vitro Antioxidant Assays

Assay Principle Measured Outcome
DPPH Radical Scavenging Decrease in absorbance
ABTS Radical Scavenging Decrease in absorbance
FRAP Metal Ion Reduction Formation of a colored complex

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Pathways

The synthesis of aryl ketones is a well-established area of organic chemistry, with the Friedel-Crafts acylation being a primary method. sigmaaldrich.comorganic-chemistry.org Future research could focus on developing more sustainable and efficient ways to synthesize Ethyl 8-(4-fluorophenyl)-8-oxooctanoate.

One potential pathway is the Friedel-Crafts acylation of fluorobenzene (B45895) with a derivative of suberic acid, such as 8-ethoxy-8-oxooctanoyl chloride, in the presence of a Lewis acid catalyst. sigmaaldrich.com Research in this area could explore greener catalysts to replace traditional ones like aluminum chloride, which are often used in stoichiometric amounts and can generate significant waste. nih.gov The use of solid acid catalysts or recyclable ionic liquids could offer more environmentally benign alternatives.

Another avenue for exploration is the development of catalytic C-C bond-forming reactions . Recent advancements in transition-metal catalysis could enable novel routes to long-chain aryl ketones. researchgate.net These methods might offer higher selectivity and functional group tolerance compared to classical methods.

Potential Synthetic Route Key Reagents Potential for Sustainability
Friedel-Crafts AcylationFluorobenzene, 8-ethoxy-8-oxooctanoyl chloride, Lewis AcidUse of recyclable or solid acid catalysts.
Transition-Metal CatalysisAryl halide, organometallic reagentLower catalyst loading, higher efficiency.

Advanced Mechanistic Elucidation of Complex Reactions and Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions and exploring new chemical space.

For the Friedel-Crafts acylation route, detailed mechanistic studies could involve computational modeling and kinetic analysis to understand the role of the catalyst and the formation of the acylium ion intermediate. youtube.com The regioselectivity of the acylation on the fluorobenzene ring is also a key aspect to investigate, particularly the factors that favor para-substitution.

Furthermore, the reactivity of the ketone and ester functionalities in this compound opens up possibilities for various transformations. Future research could focus on the mechanisms of:

Reduction of the ketone: Understanding the stereoselectivity of hydride reduction to form the corresponding alcohol.

Reactions at the alpha-carbon to the ketone: Investigating the kinetics and thermodynamics of enolate formation and subsequent alkylation or condensation reactions.

Hydrolysis or transesterification of the ethyl ester: Studying the influence of the fluorophenyl ketone moiety on the reactivity of the ester group.

Discovery of New Biological Targets and Pathways (Non-Clinical)

While there is no specific biological data for this compound, its structural features suggest potential areas for non-clinical biological investigation. The presence of a fluorinated phenyl group is a common feature in many bioactive compounds, as fluorine substitution can enhance metabolic stability and binding affinity.

Long-chain aliphatic ketones isolated from natural sources have demonstrated a range of biological activities, including antimicrobial and antioxidant effects. researchgate.net This suggests that this compound and its derivatives could be screened for similar properties.

Additionally, fluorinated ketones are known to act as reversible inhibitors of various enzymes, such as serine proteases. nih.gov The electrophilic nature of the ketone's carbonyl carbon in this compound makes it a candidate for interacting with nucleophilic residues in enzyme active sites. Future non-clinical research could involve screening this compound against a panel of enzymes to identify potential biological targets.

Structural Feature Potential Biological Relevance (Non-Clinical) Example of Related Compounds
Fluorophenyl groupEnhanced metabolic stability, potential for specific protein interactions.Fluorinated pharmaceuticals.
Long-chain keto-esterPotential antimicrobial and antioxidant activity.Natural long-chain ketones.
Ketone moietyPotential for enzyme inhibition.Fluorinated ketone enzyme inhibitors. nih.gov

Rational Design and Synthesis of Derivatives for Enhanced Bioactivity through Integrated Computational and Experimental Approaches

Building on the exploration of potential biological targets, future research could focus on the rational design and synthesis of derivatives of this compound with enhanced (non-clinical) bioactivity. This would involve an integrated approach combining computational modeling with synthetic chemistry and biological screening.

Computational approaches , such as molecular docking and quantitative structure-activity relationship (QSAR) studies, could be employed to predict how modifications to the parent molecule might improve its interaction with a hypothetical biological target. For example, if a particular enzyme is identified as a target, computational models could guide the design of derivatives with optimized binding affinity.

Synthetic efforts could then be directed towards creating a library of analogs with systematic variations, such as:

Altering the substitution pattern on the phenyl ring.

Modifying the length of the alkyl chain.

Replacing the ethyl ester with other functional groups, such as amides or other esters.

These derivatives would then be subjected to in vitro screening to evaluate their activity and establish structure-activity relationships, which would, in turn, inform the next cycle of design and synthesis.

Exploration of Advanced Materials Science Applications (e.g., as building blocks for polymers or supramolecular structures)

The bifunctional nature of this compound, with its aromatic ring and long aliphatic chain, makes it an interesting candidate for applications in materials science.

Future research could explore its use as a monomer or a building block for novel polymers . The aromatic and aliphatic segments could impart a combination of rigidity and flexibility to the resulting polymer chains. For example, it could potentially be incorporated into polyesters or polyketones.

Furthermore, the molecule's structure is conducive to forming supramolecular assemblies . The interplay of aromatic interactions (π-π stacking) from the fluorophenyl rings and van der Waals forces from the long alkyl chains could lead to the formation of organized structures like liquid crystals or gels. The presence of the polar ketone and ester groups could also contribute to the stability of such assemblies through dipole-dipole interactions. Investigating the self-assembly behavior of this molecule under different conditions could reveal novel materials with interesting optical or mechanical properties.

Q & A

Q. What are the common synthetic routes for Ethyl 8-(4-fluorophenyl)-8-oxooctanoate, and how can reaction parameters be optimized for academic-scale synthesis?

  • Methodological Answer: The compound is synthesized via esterification of 8-(4-fluorophenyl)-8-oxooctanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) in reflux conditions . For academic-scale optimization:
  • Use batch reactors with precise temperature control (70–80°C) and stoichiometric ethanol excess (1.5–2.0 equivalents).
  • Monitor reaction progress via TLC or HPLC to minimize side products (e.g., diesters).
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.
    Industrial methods employ continuous flow reactors for scalability, but batch systems are more practical for lab-scale research .

Q. What types of chemical reactions can this compound undergo, and what are the key products?

  • Methodological Answer: Key reactions include:
  • Oxidation: Keto group oxidation with KMnO₄/CrO₃ in acidic media yields 8-(4-fluorophenyl)-8-oxooctanoic acid .
  • Reduction: NaBH₄ or LiAlH₄ reduces the keto group to a hydroxyl group, forming Ethyl 8-(4-fluorophenyl)-8-hydroxyoctanoate .
  • Electrophilic Aromatic Substitution: Fluorophenyl group reacts with Br₂/FeBr₃ or HNO₃/H₂SO₄ to form halogenated/nitro derivatives .
  • Practical Tip: Use anhydrous conditions for reductions and low temperatures (−10°C) for electrophilic substitutions to control regioselectivity.

Q. What are the primary biological activities reported for this compound, and what mechanisms are proposed?

  • Methodological Answer:
  • Anticancer Activity: Inhibits proliferation in MCF-7 (breast) and HeLa (cervical) cancer cells (IC₅₀: 10–50 µM) via apoptosis induction and caspase-3 activation .
  • Anti-inflammatory Effects: Reduces TNF-α and IL-6 in macrophage models (LPS-induced), likely through NF-κB pathway modulation .
  • Mechanistic Insight: Fluorine enhances binding to enzyme active sites (e.g., cyclooxygenase-2) via polar interactions, while the keto group participates in hydrogen bonding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological efficacy across studies (e.g., variable IC₅₀ values)?

  • Methodological Answer:
  • Structural Analog Comparison: Test analogs (e.g., 4-chloro or 4-methylphenyl derivatives) to isolate fluorine’s electronic effects .
  • Assay Standardization: Use consistent cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., MTT vs. resazurin assays).
  • Meta-Analysis: Correlate activity with logP values; higher hydrophobicity may improve membrane permeability but reduce solubility .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer:
  • Core Modifications: Synthesize analogs with:
  • Varied aryl substituents (e.g., 3,5-difluoro, 4-CN).
  • Shortened/lengthened alkyl chains (C6 vs. C10).
  • Functional Group Swaps: Replace the ester with amides or carbamates to assess metabolic stability.
  • In Silico Modeling: Use docking simulations (AutoDock Vina) to predict binding affinities for targets like EGFR or COX-2 .

Q. What advanced methodologies can optimize the compound’s anti-inflammatory activity for therapeutic development?

  • Methodological Answer:
  • In Vivo Models: Test in murine collagen-induced arthritis models, dosing orally (10–50 mg/kg) and measuring joint inflammation via histopathology.
  • Prodrug Design: Mask the ester group with a hydrolyzable moiety (e.g., pivaloyloxymethyl) to enhance bioavailability.
  • Synergistic Screens: Combine with NSAIDs (e.g., ibuprofen) to identify additive effects via isobologram analysis .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer:
  • Enzyme Kinetics: Perform Michaelis-Menten assays with purified enzymes (e.g., COX-2) to determine inhibition constants (Ki).
  • Structural Biology: Co-crystallize the compound with target proteins for X-ray diffraction (resolution ≤2.0 Å).
  • Cellular Imaging: Use fluorescent probes (e.g., BODIPY-conjugated analogs) to track subcellular localization via confocal microscopy .

Q. What experimental approaches address stability challenges (e.g., keto-enol tautomerism) during storage and handling?

  • Methodological Answer:
  • Stability Assays: Store samples in anhydrous DMSO at −80°C; monitor degradation via ¹H NMR (δ 2.5–3.0 ppm for enol protons).
  • Lyophilization: Prepare lyophilized powders with cryoprotectants (trehalose) for long-term stability.
  • pH Control: Buffer solutions (pH 6–7) minimize tautomerization in aqueous media .

Q. How does the 4-fluorophenyl group influence electronic properties compared to non-fluorinated analogs?

  • Methodological Answer:
  • Computational Analysis: Perform DFT calculations (B3LYP/6-31G*) to compare electron-withdrawing effects (σₚ = +0.06 for F vs. −0.17 for CH₃).
  • Spectroscopic Evidence: Use ¹⁹F NMR to assess resonance shifts; fluorine’s electronegativity increases aryl ring polarization, enhancing binding to π-rich enzyme pockets .

Q. What advanced techniques predict and validate metabolic pathways of this compound?

  • Methodological Answer:
  • In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and NADPH; analyze metabolites via LC-MS/MS (Q-TOF).
  • Isotope Labeling: Synthesize ¹³C-labeled analogs to track oxidative degradation (e.g., β-oxidation of the octanoate chain).
  • CYP Inhibition Assays: Identify cytochrome P450 isoforms involved using recombinant enzymes (e.g., CYP3A4, CYP2D6) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.